4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with phenyl isothiocyanate to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It may be used as a fungicide or pesticide.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The triazole ring can interact with metal ions, proteins, or other biomolecules, leading to various biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol
- 4-(2-chlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol
- 4-(2-methylphenyl)-5-[(methylamino)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group and the phenylamino methyl group can influence its reactivity and interaction with biological targets, making it a compound of interest for further study.
Properties
CAS No. |
914206-36-3 |
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Molecular Formula |
C16H16N4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-(anilinomethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4S/c1-12-7-5-6-10-14(12)20-15(18-19-16(20)21)11-17-13-8-3-2-4-9-13/h2-10,17H,11H2,1H3,(H,19,21) |
InChI Key |
ABKHNYIGZJHKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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